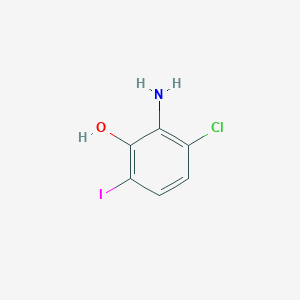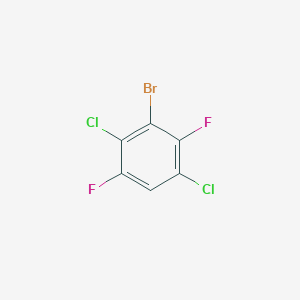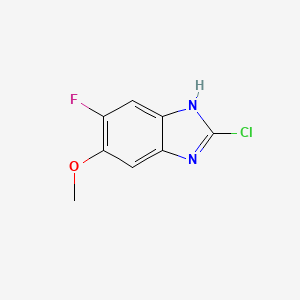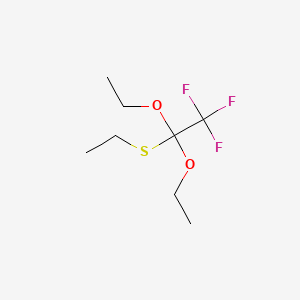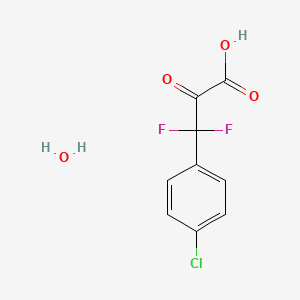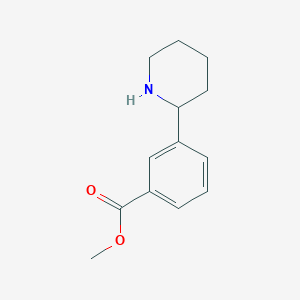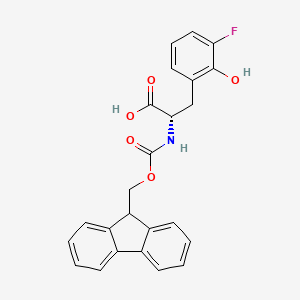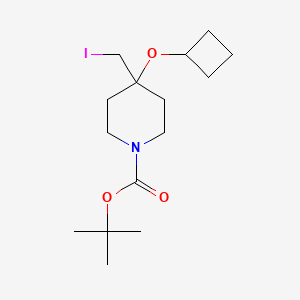
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate: is a high-purity chemical compound with a molecular weight of 395.28 g/mol . This unique piperidine derivative is known for its versatility and potential in advanced research and development projects .
Métodos De Preparación
The synthesis of tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate involves several steps. The compound can be synthesized through a series of reactions starting from piperidine derivatives. The reaction conditions typically involve the use of tert-butyl groups and iodination processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents.
Aplicaciones Científicas De Investigación
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The iodide group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The tert-butyl and cyclobutoxy groups contribute to the compound’s stability and unique properties .
Comparación Con Compuestos Similares
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 4-(Methoxymethyl)piperidine-1-carboxylate: Contains a methoxy group instead of a cyclobutoxy group.
tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate: Features a phenylamino group, used as an intermediate in the synthesis of fentanyl.
Propiedades
Fórmula molecular |
C15H26INO3 |
|---|---|
Peso molecular |
395.28 g/mol |
Nombre IUPAC |
tert-butyl 4-cyclobutyloxy-4-(iodomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-9-7-15(11-16,8-10-17)19-12-5-4-6-12/h12H,4-11H2,1-3H3 |
Clave InChI |
SXFRSYJJEDPKFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CI)OC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
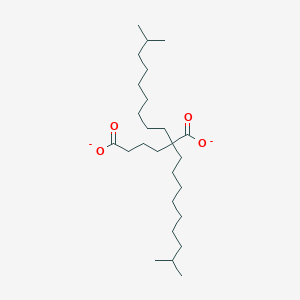
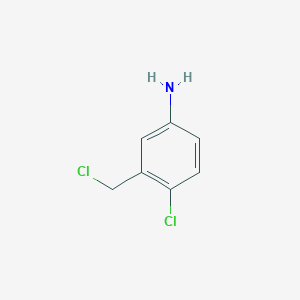
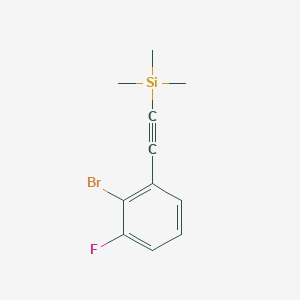
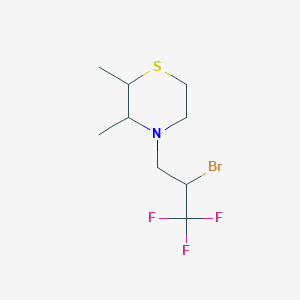
![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)
